2-Phenylpiperidin-4-OL
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Overview
Description
2-Phenylpiperidin-4-OL is a heterocyclic organic compound that features a piperidine ring with a phenyl group attached at the 2-position and a hydroxyl group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
2-Phenylpiperidin-4-OL is a derivative of piperidin-4-ol, a class of compounds that have been synthesized and evaluated for various biological activities . .
Mode of Action
Piperidin-4-ol derivatives have been synthesized and evaluated for potential treatment of various conditions . The interaction of these compounds with their targets often results in changes that contribute to their biological activity.
Biochemical Pathways
Piperidine derivatives have been associated with various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The presence of the piperidin-4-ol moiety in similar compounds has been associated with an enhanced absorption rate of lipids, thereby potentially improving the pharmacological activity of these compounds .
Result of Action
Similar compounds have exhibited promising in vitro antifungal and antibacterial activities .
Action Environment
The structure-activity relationship studies of similar compounds have supported the correlation between structure and function .
Biochemical Analysis
Biochemical Properties
2-Phenylpiperidin-4-OL plays a notable role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with the chemokine receptor CCR5, which is a G-protein coupled receptor involved in the entry process of HIV-1 . The interaction between this compound and CCR5 is characterized by a strong salt-bridge interaction, which is crucial for its antagonistic activity against the receptor. This interaction highlights the compound’s potential in therapeutic applications, particularly in the treatment of HIV-1 infections.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to act as a CCR5 antagonist, thereby inhibiting the entry of HIV-1 into cells . This inhibition is achieved through the blockade of the CCR5 receptor, which prevents the virus from binding and entering the host cells. Additionally, this compound has been observed to modulate calcium mobilization within cells, further influencing cellular signaling pathways and functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the CCR5 receptor . The compound exerts its effects by forming a strong salt-bridge interaction with the receptor, which inhibits the binding of HIV-1 to the receptor. This inhibition prevents the virus from entering the host cells, thereby blocking the infection process. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the regulation of immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to certain environmental factors may lead to its degradation, which could affect its efficacy and potency over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit the CCR5 receptor without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential damage to liver and kidney tissues. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolic process results in the formation of various metabolites, which may have different pharmacological activities and effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is transported across cell membranes through active and passive transport mechanisms, allowing it to reach its target sites within the body. Additionally, binding proteins may facilitate the compound’s localization and accumulation in specific tissues, influencing its overall distribution and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound may localize to the cell membrane, where it interacts with the CCR5 receptor, or to other subcellular compartments involved in its metabolic and signaling functions. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpiperidin-4-OL typically involves the hydrogenation of 2-phenylpiperidin-4-one. This reaction can be carried out using a palladium on carbon catalyst under hydrogen gas at elevated pressures and temperatures. The reaction proceeds as follows:
2-Phenylpiperidin-4-one+H2Pd/Cthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-pressure hydrogenation reactors ensures efficient conversion of the starting material to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpiperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: 2-Phenylpiperidin-4-one.
Reduction: Piperidine derivatives without the hydroxyl group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-Phenylpiperidin-4-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its pharmacological properties, including potential use as an antiviral or anticancer agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: Lacks the hydroxyl group at the 4-position.
4-Hydroxy-4-phenylpiperidine: Similar structure but with a hydroxyl group at the 4-position.
4-Cyano-4-phenylpiperidine: Contains a cyano group instead of a hydroxyl group.
Uniqueness
2-Phenylpiperidin-4-OL is unique due to the presence of both the phenyl group and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and potential therapeutic applications .
Properties
IUPAC Name |
2-phenylpiperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLMKGJYYTZRJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850003-14-4 |
Source
|
Record name | 2-phenylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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